2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(morpholin-4-yl)ethanone
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Overview
Description
2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features a benzodioxepin ring fused with a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a catechol derivative, and an appropriate dihalide under basic conditions.
Attachment of the Morpholine Moiety: The morpholine ring can be introduced via a nucleophilic substitution reaction, where a halogenated intermediate reacts with morpholine.
Formation of the Ethanone Linkage: The final step involves the formation of the ethanone linkage, which can be achieved through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxepin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the ethanone linkage, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Functionalized morpholine derivatives.
Scientific Research Applications
2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
Materials Science: Its structural properties can be exploited in the development of novel materials, such as polymers or nanomaterials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, given its potential to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxepin ring and morpholine moiety can facilitate binding to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to changes in cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-1-(PIPERIDIN-4-YL)ETHAN-1-ONE: Similar structure but with a piperidine ring instead of morpholine.
2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-1-(PYRROLIDIN-4-YL)ETHAN-1-ONE: Contains a pyrrolidine ring instead of morpholine.
Uniqueness
The presence of the morpholine ring in 2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different ring systems.
Properties
Molecular Formula |
C15H19NO4 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C15H19NO4/c17-15(16-4-8-18-9-5-16)11-12-2-3-13-14(10-12)20-7-1-6-19-13/h2-3,10H,1,4-9,11H2 |
InChI Key |
DEBMFBVNNKPWRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CC(=O)N3CCOCC3)OC1 |
Origin of Product |
United States |
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